molecular formula C5H5FN2O2 B15220218 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid

2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid

Katalognummer: B15220218
Molekulargewicht: 144.10 g/mol
InChI-Schlüssel: BECPGWMNOAVVTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions are usually mild, often carried out at room temperature in solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-1H-imidazole-5-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and biological activities.

    1-Methyl-1H-imidazole-5-carboxylic acid: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

2-Fluoro-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical and biological properties compared to other imidazole derivatives .

Eigenschaften

Molekularformel

C5H5FN2O2

Molekulargewicht

144.10 g/mol

IUPAC-Name

2-fluoro-3-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C5H5FN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10)

InChI-Schlüssel

BECPGWMNOAVVTL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CN=C1F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.